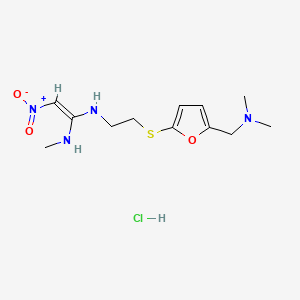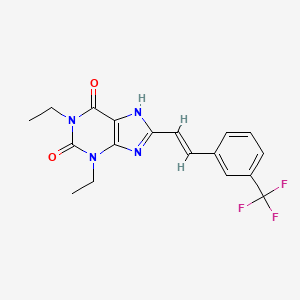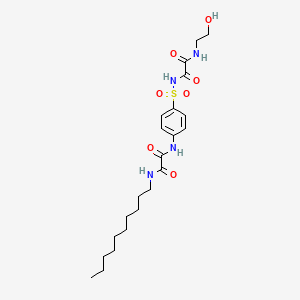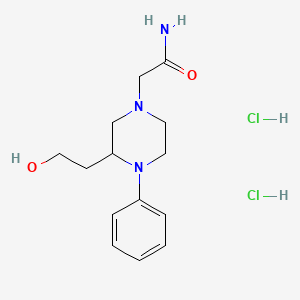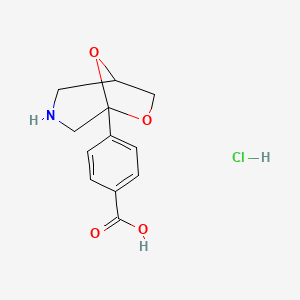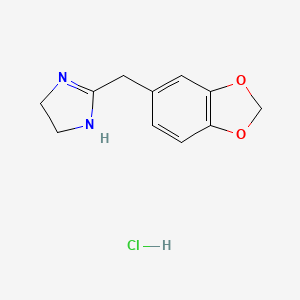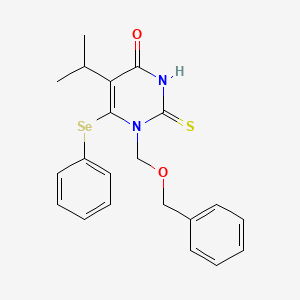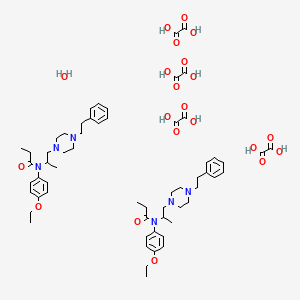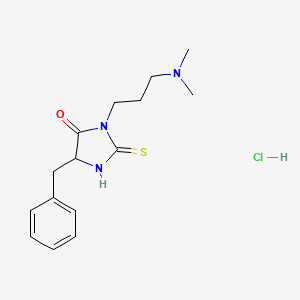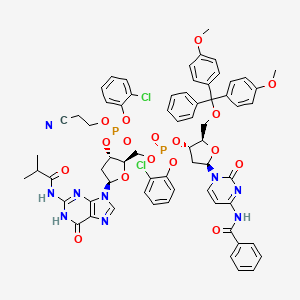
Carbamic acid, (4-((2,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-((2,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with a unique structure that includes multiple functional groups such as carbamic acid, dimethoxyphenyl, morpholinyl, and others
Métodos De Preparación
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve the use of advanced techniques such as catalytic reactions, high-pressure conditions, and specialized reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings and amino groups make it susceptible to substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
Carbamic acid derivatives: Compounds with similar core structures but different functional groups.
Dimethoxyphenyl compounds: Molecules containing the dimethoxyphenyl group, which may have similar chemical properties.
Morpholinyl compounds: Compounds featuring the morpholinyl group, often studied for their biological activities.
This compound’s uniqueness lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
181038-47-1 |
|---|---|
Fórmula molecular |
C44H60N4O9 |
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S,5R)-5-[(2,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C44H60N4O9/c1-29(2)39(41(51)45-36(25-31-16-12-9-13-17-31)42(52)48-20-22-56-23-21-48)47-40(50)33(26-32-18-19-34(54-6)28-38(32)55-7)27-37(49)35(24-30-14-10-8-11-15-30)46-43(53)57-44(3,4)5/h8-19,28-29,33,35-37,39,49H,20-27H2,1-7H3,(H,45,51)(H,46,53)(H,47,50)/t33-,35+,36+,37+,39+/m1/s1 |
Clave InChI |
LYYFXNGWNVHQBO-ZMTKFLJGSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=C(C=C(C=C3)OC)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=C(C=C(C=C3)OC)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


